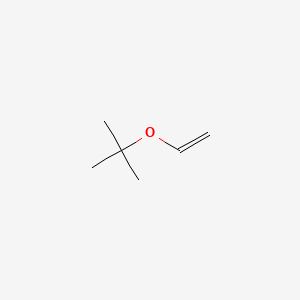
tert-Butyl vinyl ether
Cat. No. B1585547
Key on ui cas rn:
926-02-3
M. Wt: 100.16 g/mol
InChI Key: PGYJSURPYAAOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07425599B2
Procedure details


Into a 30 ml round-bottom flask with two necks equipped with a three-way cock, in which the air had been replaced with nitrogen gas, there were added 2.15 mg (3.3×10−3 mmol) of acenaphthylene heptacarbonyl ruthenium (the polynuclear ruthenium-carbonyl complex as expressed by the formula (V): hereinafter sometimes referred to simply as the “Ru complex”) as the catalyst, 0.05 ml of 1,4-dioxane as the solvent, and 0.050 ml (0.33 mmol) of dimethylphenylsilane (HSiMe2Ph) as the silane compound. After stirring at room temperature (25° C.) for thirty minutes, there was added 0.43 ml (3.3 mmol) of tert-butyl vinyl ether (tBuVE) as the vinyl ether compound. The resultant solution was stirred at room temperature for ten minutes, and then the 1,4-dioxane and the excess phenyldimethyl silane were distilled off. Into the residual viscous liquid was dissolved in 2 ml of hexane. Following the addition of methanol 6 ml, the resultant white deposit was subjected to drying in vacuo, to yield a white solid material, 277 mg (92%). The molecular weight of the white solid material was determined by GPC, and the material was also subjected to the measurement of IR, 1H and 13C NMR spectra. FIG. 2 shows the GPC chart. The assignment of the IR and NMR data are summarized below. From these results the white solid material was identified to be polyvinyl tert-butyl ether.
[Compound]
Name
acenaphthylene heptacarbonyl ruthenium
Quantity
2.15 mg
Type
reactant
Reaction Step One

[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Name
Identifiers


|
REACTION_CXSMILES
|
C[SiH](C)[C:3]1[CH:8]=[CH:7][CH:6]=CC=1.[SiH4].C(O[C:14]([CH3:17])([CH3:16])C)=C.[CH:18]([O:20]C=C)=C.C(OC(C)(C)C)(C)(C)C>O1CCOCC1>[CH2:18]([O:20][CH2:6][CH2:7][CH2:8][CH3:3])[CH2:17][CH2:14][CH3:16]
|
Inputs


Step One
[Compound]
|
Name
|
acenaphthylene heptacarbonyl ruthenium
|
|
Quantity
|
2.15 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
( V )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[SiH](C1=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[SiH4]
|
Step Five
|
Name
|
|
|
Quantity
|
0.43 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OC=C
|
Step Six
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(C)(C)C
|
Step Eight
|
Name
|
|
|
Quantity
|
0.05 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature (25° C.) for thirty minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 30 ml round-bottom flask with two necks equipped with a three-way cock, in which the air
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the 1,4-dioxane and the excess phenyldimethyl silane were distilled off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Into the residual viscous liquid was dissolved in 2 ml of hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition of methanol 6 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to drying in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a white solid material, 277 mg (92%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
From these results the white solid material
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)OCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
